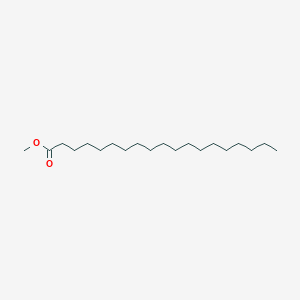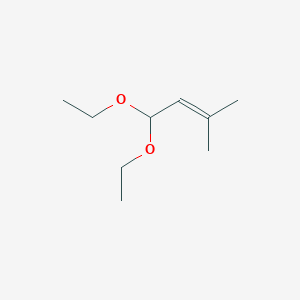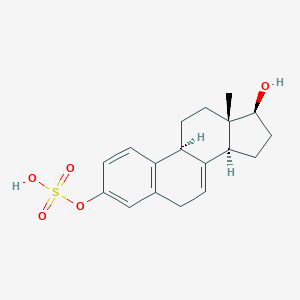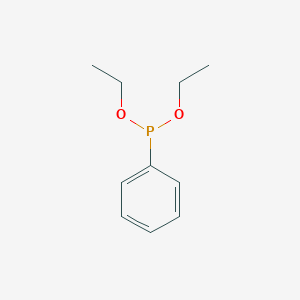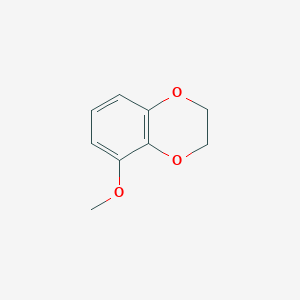
2-(3-Chlorophenyl)propan-2-amine
Descripción general
Descripción
2-(3-Chlorophenyl)propan-2-amine is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and their reactions, which can be extrapolated to understand the behavior of this compound.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of chlorophenyl-based precursors with various amines. For instance, the synthesis of N-substituted propylamines with antifungal activity involves the use of chlorophenyl as a core structure . Similarly, the synthesis of a pyridin-3-ylethanol derivative also starts with a chlorophenyl compound . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various spectroscopic methods, including NMR spectroscopy, which can reveal details about the conformation and dynamics of the molecule . X-ray crystallography has also been used to determine the crystal structure of related compounds . These techniques could be applied to this compound to gain a deeper understanding of its molecular structure.
Chemical Reactions Analysis
The reactivity of chlorophenyl-containing compounds with amines is a common theme in the provided papers. For example, the reaction of a chlorophenyl ketone with amines in the presence of potassium hydroxide has been studied, leading to the formation of N-substituted propionamides . Additionally, the reactions of chlorophenyl thionocarbonates with alicyclic amines have been investigated, providing insights into the kinetics and mechanisms of these reactions . These studies suggest that this compound could also undergo various reactions with nucleophiles, leading to a range of potential products.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds can be inferred from studies on similar molecules. For instance, the vibrational spectra and molecular electrostatic potential of a chlorophenyl-containing quinolinone were analyzed using density functional theory (DFT), which could be relevant to understanding the properties of this compound . The hyperpolarizability and NBO analysis of a chlorophenyl propenoic anhydride provide information on the electronic properties and potential nonlinear optical applications of such compounds .
Aplicaciones Científicas De Investigación
Hexadentate Ligands for Metal Ions
Research by Liu et al. (1993) discusses the synthesis and characterization of N3O3 amine phenols, which are reduction products of Schiff bases. These compounds, including variants with chlorophenyl groups, show potential for forming complexes with Group 13 metal ions. This suggests applications in coordination chemistry and potentially in catalysis (Liu, Wong, Rettig, & Orvig, 1993).
Molecular Dynamics and Corrosion Inhibition
A study by Kaya et al. (2016) employs density functional theory (DFT) and molecular dynamics simulations to evaluate the corrosion inhibition performances of certain thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole. This suggests applications in materials science, particularly in corrosion prevention (Kaya et al., 2016).
Antibacterial and Antioxidant Activities
Arutyunyan et al. (2012) synthesized 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and studied its derivatives for antibacterial and antioxidant properties. This research points towards potential pharmaceutical applications, particularly in developing new antibacterial agents (Arutyunyan et al., 2012).
Conformational Analysis in Crystal Structures
Nitek et al. (2020) investigated the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. Their research provides insights into the conformational properties of these compounds, which is valuable in the field of crystallography and molecular design (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Synthesis and Characterization in Organic Chemistry
Several studies focus on the synthesis and characterization of chlorophenyl-containing compounds, demonstrating their relevance in organic synthesis. For example, Amirnasr et al. (2001) synthesized Co(III) complexes with chlorophenyl-containing ligands, revealing applications in synthetic chemistry and potentially in catalysis (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Kinetics and Mechanisms in Chemical Reactions
Castro et al. (2001) studied the kinetics and mechanisms of reactions involving chlorophenyl thionocarbonates. This research is significant in understanding reaction pathways and mechanisms in organic chemistry (Castro, Leandro, Quesieh, & Santos, 2001).
Corrosion Inhibition and Materials Science
Gao, Liang, and Wang (2007) synthesized tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, to investigate their performance as corrosion inhibitors. This suggests applications in materials science and engineering (Gao, Liang, & Wang, 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is structurally similar to para-chloroamphetamine (pca), also known as 4-chloroamphetamine (4-ca), which is a substituted amphetamine and monoamine releaser . Therefore, it’s plausible that 2-(3-Chlorophenyl)propan-2-amine may have similar targets, such as serotonin and dopamine receptors.
Mode of Action
PCA is known to cause an unrestrained release of both serotonin and dopamine by a metabolite . This could potentially be the case for this compound as well.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFOLCUYDLFKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17790-50-0 | |
| Record name | 2-(3-chlorophenyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







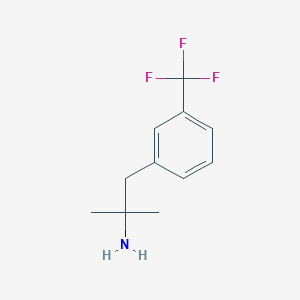
![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)
